

# TMI-1 performance validation

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**Compound Focus:** TMI-1

Cat. No.: S545482

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## TMI-1 Performance Overview

The table below summarizes the key experimental findings for **TMI-1** from a 2012 study, which investigated its potential as a repositioned therapeutic agent for breast cancer [1].

Aspect	Experimental Findings	Experimental Model(s) Used
In Vitro Cytotoxicity (ED <sub>50</sub> )	<b>0.6 µM to 12.5 µM</b> (effective in 34 out of 40 human tumor cell lines of various origins). Selective for tumor cells; non-malignant cells were resistant even at high concentrations [1].	A panel of 40 human tumor cell lines and non-malignant cells [1].
Activity on Breast Cancer Subtypes	Active on <b>triple-negative</b> and <b>ERBB2-overexpressing</b> breast tumor cell lines [1].	Luminal, basal, and ERBB2-overexpressing breast tumor cell lines [1].
Effect on Cancer Stem Cells (CSCs)	Cytotoxic action at <b>submicromolar range</b> on the cancer stem cell compartment [1].	Cancer stem cells from breast cancer models [1].
Mechanism of Action	Induces <b>caspase-dependent apoptosis</b> . Mediated by both extrinsic and intrinsic apoptotic pathways [1].	Analysis of apoptotic pathways in breast carcinoma cell lines [1].

Aspect	Experimental Findings	Experimental Model(s) Used
In Vivo Efficacy	<b>100 mg/kg/day</b> inhibited mammary gland tumor occurrence and development. Induced tumor apoptosis with no noted adverse effects [1].	Transgenic MMTV-ERBB2/neu mouse model [1].
<b>Synergy with Standard Therapies</b>	Strong <b>synergistic effect</b> in association with <b>docetaxel, doxorubicin, and lapatinib</b> [1].	Combination studies with chemotherapeutic drugs and a targeted therapy in tumor cell lines [1].

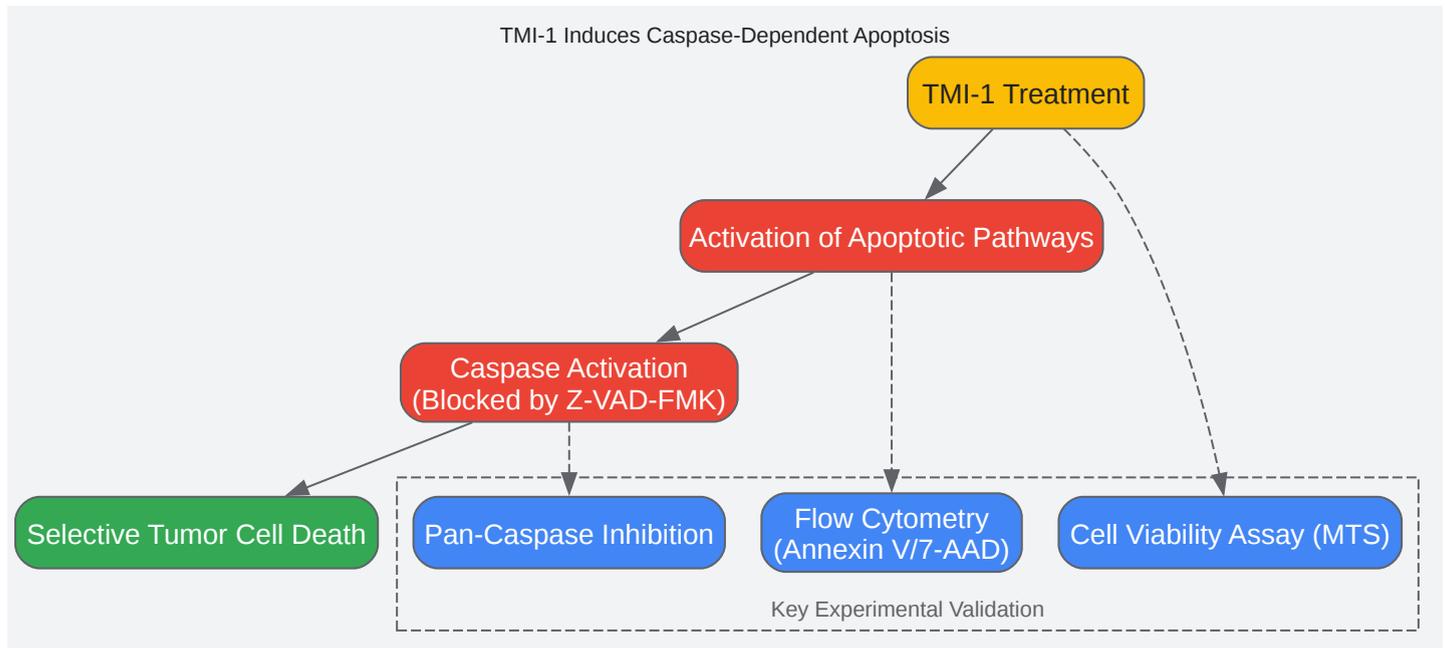
## Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these findings, here are the methodologies used in the key experiments [1].

- **Cell Viability and Cytotoxicity (ED<sub>50</sub> Determination):** The anti-proliferative effect of **TMI-1** was measured using cell viability assays (like MTS). Cells were treated with a range of **TMI-1** concentrations. The ED<sub>50</sub> (effective dose that reduces cell survival by 50%) was calculated after 72 hours of exposure.
- **Analysis of Apoptosis:** Caspase-dependent apoptosis was confirmed using flow cytometry after staining cells with Annexin V/7-AAD. The role of caspases was further verified by pre-treating cells with a pan-caspase inhibitor (Z-VAD-FMK), which blocked **TMI-1**-induced cell death.
- **In Vivo Tumor Model:** The *in vivo* efficacy was evaluated in FVB/N-Tg(MMTVneu)202Mul transgenic mice, which spontaneously develop ERBB2-positive mammary tumors. Mice were treated with **TMI-1** (100 mg/kg/day) administered orally. Tumor volume and occurrence were monitored, and apoptosis in tumor tissues was assessed.
- **Drug Combination Studies (Synergy Assay):** To test synergy, tumor cells were treated with **TMI-1** in combination with docetaxel, doxorubicin, or lapatinib. The combination index (CI) was calculated using the Chou-Talalay method, where a CI < 1 indicates synergy.

## Mechanism of Action: Signaling Pathway

The study demonstrated that **TMI-1** selectively kills tumor cells by triggering caspase-dependent apoptosis. The following diagram illustrates this signaling pathway and the experimental workflow used to validate it.



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## Interpretation and Research Considerations

The data from this single study positions **TMI-1** as a promising candidate with a unique tumor-selective profile. However, for a comprehensive comparison, please note the following:

- **Limited Comparative Data:** The search results do not provide a head-to-head comparison of **TMI-1** with other standard-of-care drugs or alternative inhibitors across a broad range of experiments. The synergy data suggests potential superiority in combination, but standalone efficacy comparisons are lacking.
- **Scope of Evidence:** The findings are based on a single, older (2012) pre-clinical study. The transition of **TMI-1** to later-stage clinical trials or its current development status could not be confirmed and would be a critical area for further investigation.
- **Suggested Research Directions:** To build a complete comparison guide, you would need to investigate:
  - **ClinicalTrials.gov** for any registered clinical trials involving **TMI-1**.

- **Recent Review Articles** on ADAM/MMP inhibitors or targeted therapies for breast cancer to contextualize **TMI-1**'s place in the current therapeutic landscape.
- **Patent and Company Pipeline Databases** to see if development of **TMI-1** was continued by Wyeth or its successor companies.

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## References

1. Tumor Selective Cytotoxic Action of a Thiomorpholin ... [journals.plos.org]

To cite this document: Smolecule. [TMI-1 performance validation]. Smolecule, [2026]. [Online PDF].

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